molecular formula C9H7NO3 B1293875 6-Nitro-1-indanone CAS No. 24623-24-3

6-Nitro-1-indanone

Cat. No. B1293875
Key on ui cas rn: 24623-24-3
M. Wt: 177.16 g/mol
InChI Key: MLRACZPAMDFORH-UHFFFAOYSA-N
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Patent
US06221876B1

Procedure details

To a solution of 1-indanone (25.0 g, 189 mmol) in concentrated sulfuric acid (84 mL) at 0° C. was added a solution of potassium nitrate (8.33 g, 82.4 mmol) in sulfuric acid (40 mL) at a rate sufficient to maintain an internal temperature below 15° C. After the addition was complete, the reaction was allowed to stir at 0° C. for 1 hour. The reaction mixture was then poured into crushed ice and stirred vigorously for 30 minutes. The suspension was then filtered, air dried, and purified by liquid chromatography (50 ethyl acetate/toluene) to provide 18.90 g of the title compound. (56%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[N+:11]([O-])([O-:13])=[O:12].[K+]>S(=O)(=O)(O)O>[N+:11]([C:7]1[CH:8]=[C:9]2[C:4]([CH2:3][CH2:2][C:1]2=[O:10])=[CH:5][CH:6]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
potassium nitrate
Quantity
8.33 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
84 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature below 15° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
purified by liquid chromatography (50 ethyl acetate/toluene)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: CALCULATEDPERCENTYIELD 129.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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